molecular formula C5H10F2N2O B6230576 3,3-difluoro-2-methyl-2-(methylamino)propanamide CAS No. 2110991-92-7

3,3-difluoro-2-methyl-2-(methylamino)propanamide

Cat. No. B6230576
CAS RN: 2110991-92-7
M. Wt: 152.1
InChI Key:
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Description

3,3-Difluoro-2-methyl-2-(methylamino)propanamide is a small molecule with a wide range of applications in scientific research. It is an important compound in the field of drug discovery, as it can be used as a building block for a variety of therapeutic agents.

Mechanism of Action

The mechanism of action of 3,3-difluoro-2-methyl-2-(methylamino)propanamide is not well understood. However, it is believed that it acts by binding to specific receptors in the body and altering their function. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-2-methyl-2-(methylamino)propanamide are not well understood. However, it is believed to have anti-inflammatory, analgesic, and antipyretic effects. It is also believed to have a variety of other effects, such as anti-oxidant and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The advantages of 3,3-difluoro-2-methyl-2-(methylamino)propanamide in laboratory experiments include its low cost, high purity, and ease of synthesis. It is also a very stable compound, making it ideal for use in a variety of laboratory applications. The main limitation of this compound is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

The future directions of 3,3-difluoro-2-methyl-2-(methylamino)propanamide are numerous. In particular, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to identify new therapeutic agents and other compounds that can be synthesized from this compound. Finally, further research is needed to identify new applications for this compound, such as in the synthesis of new drugs and dyes.

Synthesis Methods

3,3-Difluoro-2-methyl-2-(methylamino)propanamide can be synthesized via a number of different methods. The most common method is the reaction of 3,3-difluoro-2-methylpropionic acid with methylamine. This reaction is catalyzed by a base, such as sodium hydroxide, and yields the desired product. Other methods include the reaction of 3,3-difluoro-2-methylpropionic acid with a primary amine, such as ethylamine, in the presence of a catalyst, such as a palladium-based catalyst.

Scientific Research Applications

3,3-Difluoro-2-methyl-2-(methylamino)propanamide is used in a variety of scientific research applications. It is used as a building block in the synthesis of a variety of therapeutic agents, such as anti-inflammatory drugs, antibiotics, and antiviral drugs. It is also used in the synthesis of a variety of other compounds, such as dyes, catalysts, and drugs. In addition, it is used in the synthesis of a variety of fluorinated compounds, such as fluorinated alcohols and amines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-2-methyl-2-(methylamino)propanamide involves the reaction of 3,3-difluoro-2-methylpropanoic acid with methylamine followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine to form the final product.", "Starting Materials": [ "3,3-difluoro-2-methylpropanoic acid", "methylamine", "thionyl chloride" ], "Reaction": [ "Step 1: React 3,3-difluoro-2-methylpropanoic acid with excess methylamine in the presence of a catalyst to form 3,3-difluoro-2-methyl-2-(methylamino)propanoic acid.", "Step 2: Add thionyl chloride to the reaction mixture and stir at room temperature to form the corresponding acid chloride.", "Step 3: React the acid chloride with excess methylamine in the presence of a base to form 3,3-difluoro-2-methyl-2-(methylamino)propanamide." ] }

CAS RN

2110991-92-7

Product Name

3,3-difluoro-2-methyl-2-(methylamino)propanamide

Molecular Formula

C5H10F2N2O

Molecular Weight

152.1

Purity

95

Origin of Product

United States

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